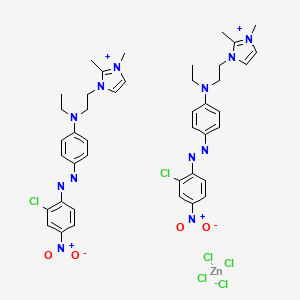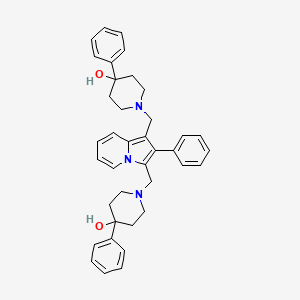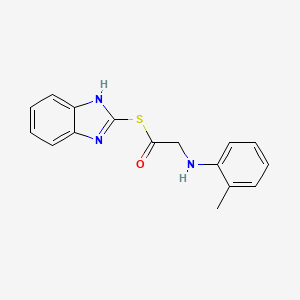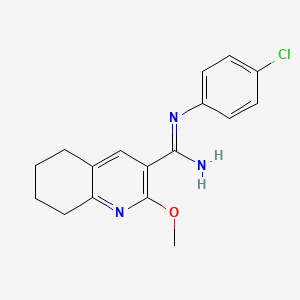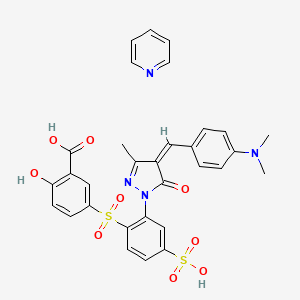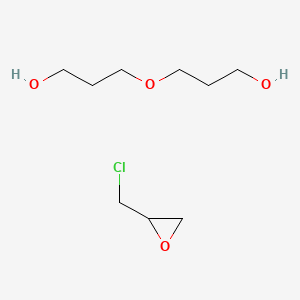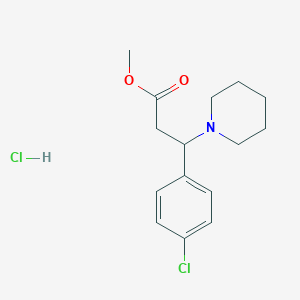
3,4-Dihydroxyphenylglycol, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Il s'agit d'un métabolite du neurotransmetteur noradrénaline et est souvent mesuré dans le plasma comme indice de l'activité sympathique . Ce composé est significatif dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie, en raison de ses propriétés et applications uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 3,4-dihydroxyphénylglycol peut être synthétisé à partir du catéchol et du chlorure de chloroacétyle. La réaction implique la formation d'un intermédiaire, qui est ensuite réduit pour donner le produit final . Une autre méthode implique la réaction du catéchol avec le bromure de benzyle en présence de carbonate de potassium dans l'acétone, suivie d'une déprotection pour obtenir du 3,4-dihydroxyphénylglycol .
Méthodes de production industrielle
La production industrielle de 3,4-dihydroxyphénylglycol implique généralement une synthèse à grande échelle utilisant la chromatographie liquide haute performance (HPLC) pour la purification. Le processus comprend l'extraction à l'alumine et la détection électrochimique pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-dihydroxyphénylglycol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'acide 3,4-dihydroxymandélique via l'aldéhyde déshydrogénase.
Substitution : Il peut subir des réactions de substitution avec des composés halogénés en présence d'une base.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent l'aldéhyde déshydrogénase et l'oxygène.
Réduction : La réductase aldéhydique et les agents réducteurs comme le borohydrure de sodium.
Substitution : Carbonate de potassium et composés halogénés dans des solvants organiques comme l'acétone.
Principaux produits formés
Oxydation : Acide 3,4-dihydroxymandélique.
Réduction : 3,4-Dihydroxyphénylglycol à partir de son précurseur aldéhyde.
Substitution : Divers phénylglycols substitués selon le composé halogéné utilisé.
4. Applications de recherche scientifique
Le 3,4-dihydroxyphénylglycol a de nombreuses applications dans la recherche scientifique :
Chimie : Utilisé comme étalon en HPLC pour la quantification des catécholamines et de leurs métabolites.
Biologie : Sert de biomarqueur de l'activité du système nerveux sympathique.
Industrie : Utilisé dans la production d'antioxydants et d'autres composés bioactifs.
5. Mécanisme d'action
Le 3,4-dihydroxyphénylglycol exerce ses effets principalement par son rôle de métabolite de la noradrénaline. Il est impliqué dans la désamination oxydative de la noradrénaline par la monoamine oxydase, suivie d'une réduction ou d'une oxydation pour former d'autres métabolites . Ce composé interagit avec diverses cibles moléculaires, notamment l'aldéhyde déshydrogénase et la réductase aldéhydique, influençant les voies liées au stress oxydatif et à la neuroprotection .
Applications De Recherche Scientifique
3,4-Dihydroxyphenylglycol has numerous applications in scientific research:
Mécanisme D'action
3,4-Dihydroxyphenylglycol exerts its effects primarily through its role as a metabolite of norepinephrine. It is involved in the oxidative deamination of norepinephrine by monoamine oxidase, followed by reduction or oxidation to form other metabolites . This compound interacts with various molecular targets, including aldehyde dehydrogenase and aldehyde reductase, influencing pathways related to oxidative stress and neuroprotection .
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Dihydroxyphénylglycolaldéhyde : Un précurseur du 3,4-dihydroxyphénylglycol, impliqué dans des voies métaboliques similaires.
Hydroxytyrosol : Un autre polyphénol aux propriétés antioxydantes, souvent présent dans l'huile d'olive extra vierge.
Acide 3,4-dihydroxymandélique : Un produit d'oxydation du 3,4-dihydroxyphénylglycol, impliqué dans le métabolisme des catécholamines.
Unicité
Le 3,4-dihydroxyphénylglycol est unique en raison de son double rôle de métabolite et d'agent neuroprotecteur. Sa capacité à agir comme un biomarqueur de l'activité sympathique et son implication dans les voies neuroprotectrices le rendent distinct des autres composés similaires .
Propriétés
Numéro CAS |
55254-51-8 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
4-[(1S)-1,2-dihydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m1/s1 |
Clé InChI |
MTVWFVDWRVYDOR-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](CO)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


